5-Methyl-7-(pyridin-2-yl)-6-oxa-5-azaspiro[3.4]octane
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Overview
Description
5-Methyl-7-(pyridin-2-yl)-6-oxa-5-azaspiro[34]octane is a heterocyclic compound featuring a spiro structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-7-(pyridin-2-yl)-6-oxa-5-azaspiro[3.4]octane typically involves multi-step organic reactions. One common approach is to start with the appropriate pyridine derivative and introduce the spiro structure through cyclization reactions. The reaction conditions often include the use of organic solvents such as dichloromethane, ethyl acetate, or chloroform .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-7-(pyridin-2-yl)-6-oxa-5-azaspiro[3.4]octane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridine ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce various reduced forms of the spiro compound.
Scientific Research Applications
5-Methyl-7-(pyridin-2-yl)-6-oxa-5-azaspiro[3.4]octane has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as a pharmacophore in drug design, particularly for antimicrobial and anticancer agents.
Materials Science: Its unique spiro structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 5-Methyl-7-(pyridin-2-yl)-6-oxa-5-azaspiro[3.4]octane involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Similar Compounds
5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones: These compounds share a similar core structure but differ in the substituents and the presence of a thiazole ring.
1,2,4-Oxadiazole Derivatives: These compounds have a similar heterocyclic structure and are known for their broad-spectrum biological activities.
Uniqueness
5-Methyl-7-(pyridin-2-yl)-6-oxa-5-azaspiro[3.4]octane is unique due to its spiro structure, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C12H16N2O |
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Molecular Weight |
204.27 g/mol |
IUPAC Name |
5-methyl-7-pyridin-2-yl-6-oxa-5-azaspiro[3.4]octane |
InChI |
InChI=1S/C12H16N2O/c1-14-12(6-4-7-12)9-11(15-14)10-5-2-3-8-13-10/h2-3,5,8,11H,4,6-7,9H2,1H3 |
InChI Key |
JJSPTWMCKRZJJJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2(CCC2)CC(O1)C3=CC=CC=N3 |
Origin of Product |
United States |
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